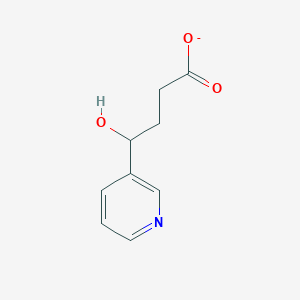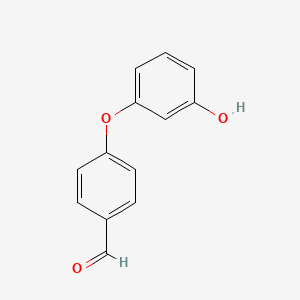
4-(3-Hydroxyphenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenoxy)benzaldehyde is an organic compound with the molecular formula C13H10O3 It is a derivative of benzaldehyde, where a hydroxyphenoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with 3-hydroxyphenol in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
4-(3-Hydroxyphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenoxy)benzoic acid.
Reduction: 4-(3-Hydroxyphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Hydroxyphenoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical properties.
作用機序
The mechanism of action of 4-(3-Hydroxyphenoxy)benzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells . This disruption is achieved through the redox cycling of the compound, which generates reactive oxygen species (ROS) that damage cellular components.
類似化合物との比較
Similar Compounds
4-(4-Hydroxyphenoxy)benzaldehyde: Similar in structure but with the hydroxy group in a different position.
3-(4-Hydroxyphenoxy)benzaldehyde: Another isomer with the hydroxy group in a different position.
Uniqueness
4-(3-Hydroxyphenoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
4-(3-hydroxyphenoxy)benzaldehyde |
InChI |
InChI=1S/C13H10O3/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-9,15H |
InChIキー |
ACSZMUZAYYHOGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


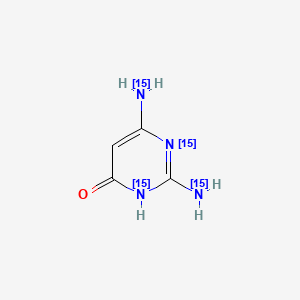
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
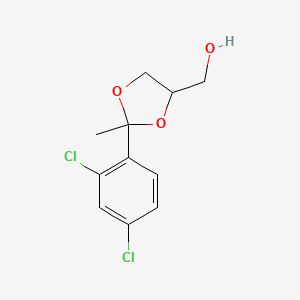

![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
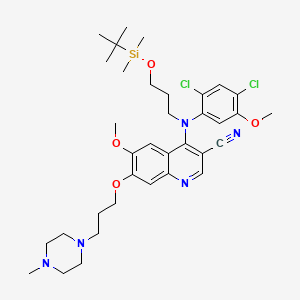
![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)

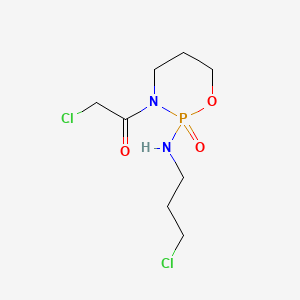
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
